molecular formula C24H20FN7O B10919636 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919636
M. Wt: 441.5 g/mol
InChI Key: FUOBXHFSQGCBTC-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole moiety: This step may involve the use of azide and alkyne precursors under copper-catalyzed conditions (click chemistry).

    Functionalization with benzyl and fluorophenyl groups: These steps might involve nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Implementation of green chemistry principles to minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific biological target. It might involve:

    Binding to a specific protein or enzyme: Inhibiting or activating its function.

    Modulation of signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine derivatives: Compounds with similar core structures.

    Triazole-containing compounds: Molecules with triazole moieties.

Uniqueness

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20FN7O

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20FN7O/c1-15-12-20(21-16(2)29-32(22(21)27-15)19-10-8-18(25)9-11-19)23(33)28-24-26-14-31(30-24)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,28,30,33)

InChI Key

FUOBXHFSQGCBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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